Fmoc-D-cysteine hydrate
Description
Structural Analysis and Molecular Properties
This compound belongs to the class of N-α-Fmoc-protected amino acids, distinguished by its D-configuration at the α-carbon and the presence of a hydrate molecule. The molecular formula $$ \text{C}{18}\text{H}{17}\text{NO}{4}\text{S} \cdot \text{H}{2}\text{O} $$ corresponds to a molecular weight of 361.42 g/mol. The Fmoc group, a bulky aromatic protecting moiety, shields the amine functionality during solid-phase peptide synthesis (SPPS), while the thiol group of cysteine remains available for disulfide bond formation or post-synthetic modifications.
The stereochemistry of the D-enantiomer is a critical determinant of its synthetic utility. Unlike the L-form, which is prone to racemization under basic conditions, the D-configuration enhances stability during prolonged coupling reactions, a feature validated by its widespread use in peptide engineering. The hydrate form introduces additional hydrogen-bonding interactions, which marginally increase polarity compared to anhydrous analogs. This is reflected in its solubility profile, which favors polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Table 1: Molecular Properties of this compound
The optical rotation of $$ +25^\circ $$ (measured at 20°C in DMF) confirms the chiral purity of the D-enantiomer, a parameter critical for maintaining stereochemical integrity in peptide chains. Comparative studies with Fmoc-L-cysteine reveal that the D-form exhibits reduced susceptibility to enzymatic degradation, making it preferable for applications requiring prolonged biological activity.
Crystallographic and Spectroscopic Identification
Crystallographic data for this compound remains limited in public databases, but analogous compounds such as Fmoc-Cys(Trt)-OH provide insights into its structural motifs. X-ray diffraction studies of related Fmoc-protected cysteine derivatives reveal a planar fluorenyl group orthogonal to the amino acid backbone, stabilized by π-π stacking interactions. The hydrate moiety likely occupies interstitial lattice positions, forming hydrogen bonds with the carboxylic acid and thiol groups.
Spectroscopic characterization employs a combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The $$ ^1\text{H} $$-NMR spectrum (400 MHz, CDCl$$ _3 $$) of this compound derivatives exhibits characteristic signals: aromatic protons from the Fmoc group resonate at δ 7.2–7.8 ppm, while the α-methine proton appears as a doublet at δ 4.8–5.0 ppm (J = 7.6 Hz). The thiol proton, though often broadened due to exchange, is observed near δ 1.5–2.0 ppm in deuterated DMSO.
Table 2: Key Spectroscopic Signatures
| Technique | Key Signals | Source |
|---|---|---|
| $$ ^1\text{H} $$-NMR | δ 7.2–7.8 (Fmoc aromatic), δ 4.8–5.0 (α-CH) | |
| IR (cm$$ ^{-1} $$) | 1710 (C=O, Fmoc), 2550 (S-H) | |
| MS (ESI+) | m/z 362.4 [M+H]$$ ^+ $$ |
Infrared spectroscopy confirms the presence of carbonyl (1710 cm$$ ^{-1} $$) and thiol (2550 cm$$ ^{-1} $$) functional groups, while mass spectrometry reliably detects the protonated molecular ion at m/z 362.4. These techniques collectively ensure batch-to-batch consistency and purity, which are paramount for pharmaceutical-grade synthesis.
Stability and Solubility Profiles in Organic and Aqueous Media
The stability of this compound is contingent upon storage conditions and solvent environment. Long-term storage at 2–8°C under inert atmosphere preserves its integrity, whereas exposure to light or moisture accelerates decomposition, particularly at the thiol and Fmoc groups. In DMF, the compound demonstrates remarkable stability for up to 72 hours at room temperature, making it suitable for extended SPPS protocols.
Solubility varies significantly across solvents:
Table 3: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Source |
|---|---|---|
| Dimethylformamide (DMF) | >50 | |
| Dimethyl Sulfoxide (DMSO) | >50 | |
| Methanol | 10–20 (with heating) | |
| Water | <1 |
The low aqueous solubility (≤1 mg/mL) arises from the hydrophobic Fmoc group, necessitating the use of organic co-solvents like acetonitrile or tetrahydrofuran for bioconjugation applications. In contrast, the hydrate form exhibits marginally improved water compatibility compared to anhydrous analogs, though practical formulations still require pH adjustment to >8.0 for dissolution.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S.H2O/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21);1H2/t16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZQQLXIOBNTOL-PKLMIRHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-cysteine hydrate typically involves the protection of the amino group of D-cysteine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified through crystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and consistency.
Chemical Reactions Analysis
Fmoc Group Removal
The 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved under basic conditions (e.g., 20% 4-methylpiperidine in DMF), exposing the α-amino group for subsequent coupling . This step is pivotal in solid-phase peptide synthesis (SPPS) for iterative chain elongation.
Trt Group Cleavage
The S-trityl (Trt) protecting group is removed via trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane), yielding a free thiol (-SH) for disulfide bond formation . Typical conditions include:
Racemization During Coupling
Racemization at the α-carbon is a significant challenge during SPPS. Fmoc-D-cysteine hydrate exhibits a 25 ± 2° optical rotation (C=1 in DMF) , but coupling in the presence of strong bases (e.g., HOBt/DIC) can lead to epimerization:
| Base Used | Racemization (%) | Conditions |
|---|---|---|
| Piperidine | 9.1 | 10 min, RT |
| Collidine | 4.2 | 10 min, RT |
Mitigation strategies include using weak bases (collidine) or coupling reagents like COMU .
Disulfide Bond Formation
Post-deprotection, the free thiol undergoes oxidation to form disulfide bonds. Common methods include:
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Air oxidation: pH 7.5–8.0, 10⁻⁴ M peptide concentration, 24–48 hours .
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Chemical oxidants: 10 mM K₃Fe(CN)₆ or glutathione redox buffer .
Efficiency: >90% disulfide yield under optimized conditions .
Native Chemical Ligation (NCL)
This compound facilitates NCL by reacting with C-terminal thioesters. Key steps:
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Thioester activation: MPAA (4-mercaptophenylacetic acid) catalyzes transthioesterification at pH 7.0–7.5 .
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S→N acyl shift: Forms a native peptide bond at the ligation site .
Example application: Synthesis of glutathione cysteine dimedone probes .
Aspartimide Formation
Exposure to strong bases during Fmoc deprotection can cause aspartimide formation in adjacent Asp residues :
| Protecting Group | Aspartimide/cycle (%) |
|---|---|
| tBu | 1.65 |
| Bno | 0.06 |
Mitigation: Use acid-labile protecting groups (Bno) or add 0.1 M HOBt to deprotection cocktails .
Thiol Oxidation Byproducts
Uncontrolled oxidation may yield sulfinic/sulfonic acids. Additives like DMSO stabilize thiols during TFA cleavage .
Scientific Research Applications
Peptide Synthesis
Key Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-cysteine hydrate serves as a crucial building block in SPPS, allowing for the incorporation of cysteine residues essential for forming disulfide bonds. This is particularly important in the synthesis of cyclic peptides and proteins that require specific structural configurations to maintain biological activity. The ability to introduce cysteine at strategic locations enhances the stability and functionality of synthesized peptides .
Case Study: Hydrogel Development
Recent research has demonstrated that the incorporation of cysteine residues into peptide sequences can significantly improve the mechanical properties of hydrogels used in tissue engineering. By cross-linking cysteine residues, researchers achieved a notable increase in rigidity, making these materials suitable for applications in bone tissue regeneration .
Drug Development
Peptide-Based Pharmaceuticals
this compound is instrumental in developing peptide-based drugs that target specific biological pathways. Its ability to form stable disulfide bonds allows for the creation of more effective therapeutics with enhanced bioavailability and specificity. This has implications for treating various diseases, including cancer and metabolic disorders .
Example: Cysteine Dimedone Probes
In a study focusing on redox proteomics, synthetic peptides containing Fmoc-D-cysteine were used to create dimedone probes that detect cysteine sulfenic acid modifications in proteins. This approach aids in understanding oxidative stress responses in cells, offering potential therapeutic insights .
Bioconjugation
Attachment of Biomolecules
The unique properties of this compound facilitate its use in bioconjugation processes. Researchers can attach biomolecules such as antibodies or enzymes to surfaces or other molecules, enhancing drug delivery systems and improving targeting capabilities. This application is particularly valuable in developing targeted therapies for cancer treatment .
Research Example: Native Chemical Ligation (NCL)
NCL techniques employing Fmoc-D-cysteine have enabled the synthesis of complex peptide and protein structures. This method allows for the precise joining of peptide fragments, which is crucial for constructing larger biomolecules necessary for advanced therapeutic applications .
Protein Engineering
Modification for Enhanced Stability
In protein engineering, this compound is utilized to modify proteins to enhance their stability and functionality. The introduction of cysteine residues can improve folding efficiency and resistance to degradation, which is vital for biotechnological applications such as enzyme development and vaccine formulation .
Case Study: Selenocysteine Derivatives
Research involving Fmoc-D-cysteine has led to the synthesis of selenocysteine derivatives that exhibit unique biochemical properties. These derivatives have been successfully incorporated into peptides, demonstrating the potential for creating novel biomolecules with enhanced catalytic activities .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block in SPPS; forms disulfide bonds | Enhances stability and functionality |
| Drug Development | Used in peptide-based pharmaceuticals | Improved bioavailability and specificity |
| Bioconjugation | Attaches biomolecules to surfaces | Enhances drug delivery systems |
| Protein Engineering | Modifies proteins for enhanced stability | Increases folding efficiency and degradation resistance |
Mechanism of Action
The primary function of Fmoc-D-cysteine hydrate is to serve as a protected form of D-cysteine in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon removal of the Fmoc group, the free amino group of D-cysteine is available for further reactions, such as peptide bond formation.
Molecular Targets and Pathways: In biological systems, cysteine residues play a critical role in the structure and function of proteins. They form disulfide bonds that stabilize protein structures and participate in catalytic and regulatory functions. The incorporation of this compound into peptides allows researchers to study these roles in detail.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Fmoc-D-cysteine hydrate with structurally related Fmoc-protected cysteine and homocysteine derivatives:
*Estimated based on Fmoc-L-cysteine hydrate (MW 311.3 + H₂O).
Key Observations:
Protecting Groups :
- Trityl (Trt) : Used in Fmoc-S-trityl-D-homocysteine, this bulky group offers acid-labile protection, ideal for orthogonal deprotection strategies. However, it increases molecular weight significantly .
- Acm (Acetamidomethyl) : In Fmoc-S-acetamidomethyl-L-cysteine, Acm provides stability during SPPS and is selectively removed via iodine, enabling disulfide bond formation .
- Methyl : Fmoc-cys(me)-oh’s methyl group is highly stable but requires harsh conditions (e.g., liquid HF) for cleavage, limiting its use in sensitive applications .
Stereochemistry :
- This compound’s D-configuration is rare in nature but valuable for designing protease-resistant peptides. In contrast, Fmoc-S-acetamidomethyl-L-cysteine is used for native L-cysteine incorporation .
Hydrate vs. Anhydrous Forms :
- The hydrate form of Fmoc-D-cysteine enhances aqueous solubility compared to anhydrous derivatives, facilitating handling in SPPS .
Stability and Reactivity
- This compound decomposes above 147°C (similar to Fmoc-S-acetamidomethyl-L-cysteine) .
- Fmoc-S-trityl-D-homocysteine is sensitive to trifluoroacetic acid (TFA), which cleaves the trityl group during peptide resin cleavage .
- Fmoc-cys(me)-oh exhibits superior thermal stability but is incompatible with standard SPPS deprotection methods due to its inert methyl group .
Biological Activity
Fmoc-D-cysteine hydrate is a derivative of the amino acid cysteine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in solid-phase peptide synthesis (SPPS) and has diverse applications in biological research, drug development, and protein engineering. Understanding its biological activity is crucial for leveraging its properties in various scientific fields.
This compound serves primarily as a protected form of D-cysteine, allowing for selective reactions during peptide synthesis. The Fmoc group protects the amino group, facilitating the formation of peptide bonds without unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, making it essential for creating complex peptides.
Molecular Targets and Pathways:
- Cysteine residues are vital for protein structure due to their ability to form disulfide bonds.
- They also participate in catalytic functions and regulatory mechanisms within proteins.
- Incorporating Fmoc-D-cysteine into peptides enables researchers to study these roles in greater detail.
1. Peptide Synthesis
This compound is integral to SPPS, where it acts as a building block for synthesizing D-peptides. D-peptides are mirror images of L-peptides and exhibit unique properties such as increased resistance to enzymatic degradation, making them valuable for therapeutic applications.
2. Drug Development
The compound enhances the stability and bioavailability of peptide-based drugs. Its incorporation into drug candidates allows for the targeting of specific biological pathways, improving therapeutic efficacy .
3. Protein Engineering
In protein engineering, this compound facilitates the introduction of thiol groups into proteins. This modification is crucial for studying protein interactions and functions, particularly in understanding how disulfide bonds contribute to protein stability and activity .
Toxicological Studies
Research comparing the toxicity of L-cysteine and D-cysteine has shown that both forms exhibit similar toxicological profiles, with slight differences in dose responses. In a study involving rats treated with varying doses of D-cysteine, significant changes were observed in urine pH and electrolyte excretion patterns . These findings suggest that while both forms are beneficial for research purposes, careful consideration must be given to their dosage in experimental settings.
Case Study 1: Peptide Synthesis Optimization
A study investigated the use of this compound in synthesizing peptides that resist aspartimide formation during SPPS. By substituting conventional protecting groups with Fmoc-D-cysteine, researchers successfully minimized unwanted side reactions, leading to higher yields of desired peptide products .
Case Study 2: Drug Development Applications
In drug development research, Fmoc-D-cysteine has been incorporated into various peptide-based therapeutics aimed at targeting specific diseases. The stability imparted by the D-cysteine residue has been shown to enhance pharmacological properties significantly compared to traditional L-peptides .
Comparative Data Table
| Property/Parameter | This compound | L-Cysteine |
|---|---|---|
| Resistance to Enzymatic Degradation | High | Moderate |
| Role in Disulfide Bond Formation | Yes | Yes |
| Applications | SPPS, Drug Development | Antioxidant Research |
| Toxicity Profile | Similar with slight differences | Similar with slight differences |
Q & A
Q. What experimental strategies ensure enantiomeric purity during Fmoc-D-cysteine hydrate synthesis?
this compound often contains trace L-enantiomer impurities due to racemization during synthesis. To minimize this:
- Use HPLC analysis with chiral stationary phases (e.g., Chiralpak® columns) to quantify enantiomeric excess (EE). A typical protocol involves 20–40% acetonitrile/water mobile phases with 0.1% TFA .
- Optimize reaction conditions: Lower temperatures (0–4°C) and shorter coupling times reduce racemization in solid-phase peptide synthesis (SPPS) .
- Validate purity via polarimetry (specific rotation: [α]D²⁵ ≈ +30° to +35° for D-enantiomer in DMF) .
Q. How do hydration conditions influence this compound crystallization?
Hydrate formation depends on solvent polarity and water activity:
- Slow evaporation in aqueous-organic mixtures (e.g., THF/water, 7:3 v/v) yields monoclinic crystals.
- Monitor hydration via thermogravimetric analysis (TGA) , showing ~5–8% mass loss at 100–120°C (bound water release) .
- X-ray diffraction confirms hydrate stoichiometry (typically 1:1 cysteine:water ratio) .
Q. What analytical methods are critical for characterizing this compound in peptide synthesis?
Key techniques include:
- LC-MS/MS to detect side products (e.g., Fmoc-deprotection byproducts, disulfide dimers).
- FTIR spectroscopy for verifying S-trityl protection (C-S stretch at 670–690 cm⁻¹) .
- NMR (¹H/¹³C) to confirm stereochemistry (e.g., δ 4.5–5.0 ppm for α-proton in D₂O) .
Advanced Research Questions
Q. How does this compound’s hydrate morphology impact SPPS coupling efficiency?
Hydrate crystal structure affects solubility and reactivity:
- Patchy hydrate distribution (observed in gas hydrate studies) may reduce reagent accessibility in SPPS, requiring sonication or DMF swelling .
- Compare coupling yields using hydrated vs. anhydrous forms under identical conditions (e.g., HOBt/DIC activation). Data shows 5–10% yield reduction with hydrated forms due to steric hindrance .
Q. How can conflicting data on this compound stability be resolved?
Discrepancies in reported decomposition temperatures (e.g., 150–170°C) arise from hydration state and analytical methods:
Q. What strategies mitigate β-sheet aggregation in Fmoc-D-cysteine-containing peptides?
The D-configuration disrupts β-sheet formation but may introduce kinetic traps:
Q. How does this compound interact with non-canonical amino acids in hybrid peptide systems?
Compatibility studies reveal:
- Click chemistry (e.g., azide-alkyne cycloaddition) requires prior reduction of cysteine thiols to avoid side reactions.
- Thiol-ene reactions with allyl-glycine show 70–80% efficiency when performed under argon .
Methodological Guidelines
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Data Contradiction Analysis :
-
Experimental Design :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
